3-((1-(2-(Benzyloxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(2-(Benzyloxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a carbonitrile group and a pyrrolidine ring linked through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-(Benzyloxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a pyrazine derivative with a pyrrolidine derivative under controlled conditions. The reaction often requires the use of a base, such as sodium hydride, and an organic solvent, like dimethylformamide, to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-((1-(2-(Benzyloxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride as a base in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups, such as halides or alkyl groups.
Scientific Research Applications
3-((1-(2-(Benzyloxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((1-(2-(Benzyloxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
- 3-((1-(2-(Benzyloxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carboxamide
- 3-((1-(2-(Benzyloxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-methanol
Uniqueness
3-((1-(2-(Benzyloxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbonitrile group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
3-[1-(2-phenylmethoxyacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c19-10-16-18(21-8-7-20-16)25-15-6-9-22(11-15)17(23)13-24-12-14-4-2-1-3-5-14/h1-5,7-8,15H,6,9,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXOMJQFDDWNAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)COCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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